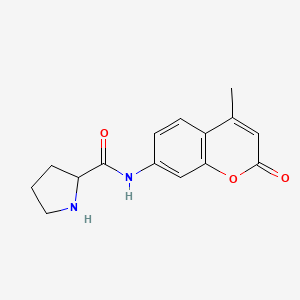
Cytidine diphosphate-15N3 (dilithium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidine diphosphate-15N3 (dilithium) is a stable isotope-labeled compound, specifically labeled with nitrogen-15. It is a nucleoside diphosphate that acts as a carrier for phosphorylcholine, diacylglycerol, and other molecules during phospholipid synthesis . This compound is primarily used in scientific research for tracing and quantifying biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine diphosphate-15N3 (dilithium) involves the incorporation of nitrogen-15 into the cytidine diphosphate molecule. The process typically starts with the synthesis of nitrogen-15 labeled cytidine, which is then phosphorylated to form cytidine monophosphate. Further phosphorylation leads to the formation of cytidine diphosphate-15N3. The final step involves the addition of lithium ions to form the dilithium salt .
Industrial Production Methods
Industrial production of Cytidine diphosphate-15N3 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-purity reagents to ensure the consistency and quality of the final product. The compound is then purified using chromatographic techniques and characterized using spectroscopic methods .
化学反应分析
Types of Reactions
Cytidine diphosphate-15N3 (dilithium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cytidine diphosphate derivatives.
Reduction: Reduction reactions can convert cytidine diphosphate-15N3 to its corresponding nucleoside monophosphate.
Substitution: Substitution reactions can occur at the phosphate groups, leading to the formation of different nucleoside diphosphates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various cytidine diphosphate derivatives, cytidine monophosphate, and other nucleoside diphosphates. These products are often used in further biochemical studies and applications .
科学研究应用
Cytidine diphosphate-15N3 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studying biochemical pathways and reactions.
Biology: Helps in understanding the role of nucleoside diphosphates in cellular processes.
Medicine: Used in drug development and pharmacokinetic studies to trace the metabolism of nucleotide-based drugs.
Industry: Employed in the production of stable isotope-labeled compounds for various applications.
作用机制
The mechanism of action of Cytidine diphosphate-15N3 (dilithium) involves its role as a carrier molecule in phospholipid synthesis. It acts by transferring phosphorylcholine and diacylglycerol to form phosphatidylcholine, a key component of cell membranes. The nitrogen-15 label allows researchers to trace and quantify these biochemical processes, providing insights into the molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
Cytidine diphosphate: The unlabeled version of Cytidine diphosphate-15N3.
Uridine diphosphate: Another nucleoside diphosphate involved in carbohydrate metabolism.
Adenosine diphosphate: A nucleoside diphosphate involved in energy transfer.
Uniqueness
Cytidine diphosphate-15N3 (dilithium) is unique due to its stable isotope labeling with nitrogen-15. This labeling allows for precise tracing and quantification in biochemical studies, making it a valuable tool in scientific research .
属性
分子式 |
C9H13Li2N3O11P2 |
|---|---|
分子量 |
418.1 g/mol |
IUPAC 名称 |
dilithium;[[(2R,4S,5R)-5-(4-(15N)azanyl-2-oxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C9H15N3O11P2.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7+,8-;;/m1../s1/i10+1,11+1,12+1;; |
InChI 键 |
KUSULDMXKWTTRE-IBHIIGERSA-L |
手性 SMILES |
[Li+].[Li+].C1=C[15N](C(=O)[15N]=C1[15NH2])[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)([O-])[O-])O)O |
规范 SMILES |
[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])[O-])O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


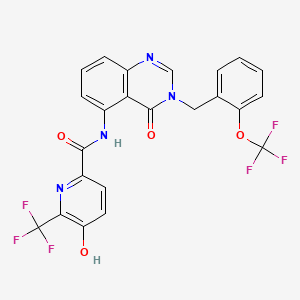
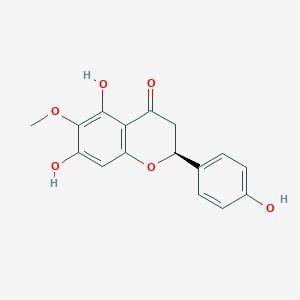
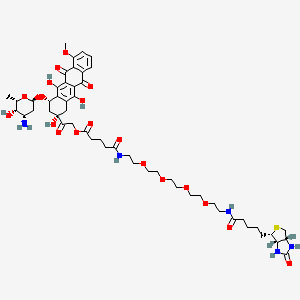

![(3E,5E)-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]oxan-4-one](/img/structure/B12367586.png)


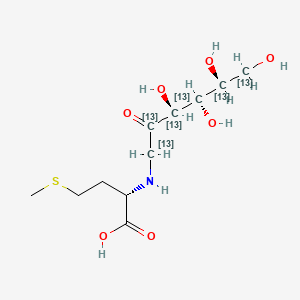
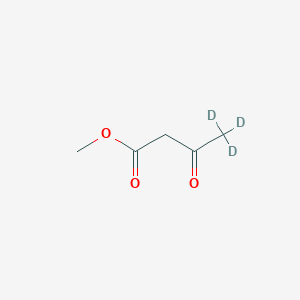
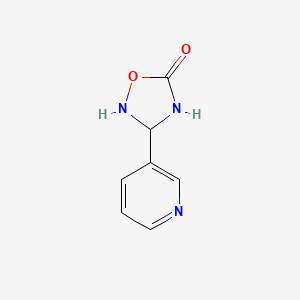
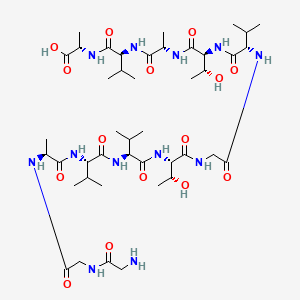
![disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate](/img/structure/B12367636.png)

